molecular formula C11H14N2 B3357992 2-Butylpyrazolo[1,5-a]pyridine CAS No. 76943-48-1

2-Butylpyrazolo[1,5-a]pyridine

Cat. No.: B3357992
CAS No.: 76943-48-1
M. Wt: 174.24 g/mol
InChI Key: QCLBIZFKPWEZFW-UHFFFAOYSA-N
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Description

2-Butylpyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a butyl group at the second position of the pyrazole ring adds to its unique chemical properties. Pyrazolo[1,5-a]pyridine derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butylpyrazolo[1,5-a]pyridine typically involves the cycloaddition of alkynylphosphonates with heterocyclic N-imines. This reaction is carried out under oxidative conditions, often using iron(III) nitrate nonahydrate as a catalyst. The reaction proceeds through a [3+2] cycloaddition mechanism, resulting in the formation of the pyrazolo[1,5-a]pyridine core .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 2-Butylpyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted pyrazolo[1,5-a]pyridine derivatives.

Scientific Research Applications

2-Butylpyrazolo[1,5-a]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Butylpyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in inflammation and cancer progression. The compound’s ability to bind to these targets is attributed to its unique structural features, which allow for specific interactions at the molecular level .

Comparison with Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: Another fused heterocyclic system with similar biological activities.

    Indole: A structurally related compound with a fused benzene and pyrrole ring.

    Purine: A bicyclic heterocycle with significant biological importance.

Uniqueness: 2-Butylpyrazolo[1,5-a]pyridine stands out due to its specific substitution pattern and the presence of the butyl group, which can influence its chemical reactivity and biological activity. Compared to pyrazolo[1,5-a]pyrimidine and indole, this compound offers a different set of interactions with molecular targets, making it a valuable scaffold for drug discovery and development .

Properties

IUPAC Name

2-butylpyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-2-3-6-10-9-11-7-4-5-8-13(11)12-10/h4-5,7-9H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLBIZFKPWEZFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN2C=CC=CC2=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70506307
Record name 2-Butylpyrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76943-48-1
Record name 2-Butylpyrazolo[1,5-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76943-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butylpyrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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